N-Ethylformamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

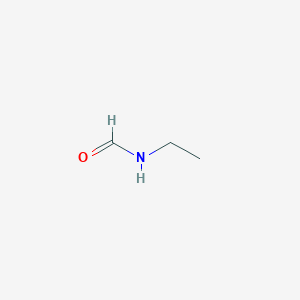

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-4-3-5/h3H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERBAAIBDHEFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060842 | |

| Record name | Formamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-45-2 | |

| Record name | Ethylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF7XCH5B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethylformamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of N-Ethylformamide. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental methodologies are provided, and key workflows are visualized using Graphviz diagrams.

Chemical Properties and Structure

This compound is a polar organic compound classified as a secondary amide. It is a colorless to light yellow transparent liquid that is utilized as a versatile solvent and a chemical intermediate in various industrial and pharmaceutical applications.[1][2] Its ability to participate in hydrogen bonding influences its reactivity and interactions with other substances.

Structural Information

The structural details of this compound are fundamental to understanding its chemical behavior. Key identifiers and representations are provided below.

Caption: Chemical structure and key identifiers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 73.09 g/mol | [3] |

| Density | 0.950 g/mL at 20 °C | [3] |

| Boiling Point | 202-204 °C | [3] |

| Melting Point | -78 °C (estimate) | [4] |

| Flash Point | 113 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.432 | [3] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted formamides is the reaction of an amine with a formylating agent. The following protocol is a generalized procedure based on the reaction of ethylamine (B1201723) with a suitable formylating agent such as methyl formate (B1220265) or formic acid.[5][6]

Reaction:

CH₃CH₂NH₂ + HCOOR → HCONHCH₂CH₃ + ROH (where R = H, CH₃, etc.)

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with ethylamine dissolved in a suitable solvent (or neat).

-

Addition of Formylating Agent: The formylating agent (e.g., methyl formate or formic acid) is added dropwise to the stirred solution of ethylamine. The reaction can be exothermic, so cooling with an ice bath may be necessary to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, any excess reactants and volatile byproducts are removed under reduced pressure. If formic acid is used, a neutralization step with a mild base may be required.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Purification of this compound

For commercially available or synthesized this compound, purification is typically achieved through distillation.

Methodology:

-

Initial Assessment: An initial assessment of the purity can be performed using techniques like Gas Chromatography (GC) or Infrared (IR) spectroscopy.

-

Distillation: If impurities are detected, the this compound is subjected to fractional distillation. The main fraction is collected at its boiling point (202-204 °C at atmospheric pressure). For heat-sensitive impurities, distillation under reduced pressure is recommended.

-

Purity Verification: The purity of the collected fraction should be verified using analytical techniques such as GC or NMR spectroscopy.

Spectroscopic Characterization

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A typical concentration is 5-25 mg of sample in 0.5-0.7 mL of solvent.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to confirm the presence of the ethyl and formyl protons.

FT-IR spectroscopy is used to identify the functional groups present in this compound.

FT-IR Spectroscopy Protocol:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band).

Caption: General workflow for the purification and characterization of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and serious eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a well-ventilated place. Keep cool.

-

Keep container tightly closed.

Applications

This compound is an important organic chemical raw material and intermediate. Its primary applications include:

-

Solvent: It is a good organic solvent used in drug synthesis, fiber spinning, and for photographic chemicals.[4]

-

Chemical Intermediate: It is used in the production of pharmaceuticals, dyestuffs, and spices.[2][4]

-

Electrolysis and Electroplating: It finds use in the electrolysis and electroplating industries.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 627-45-2 [chemicalbook.com]

- 3. US5527963A - Production of N-vinylformamide - Google Patents [patents.google.com]

- 4. CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

N-Ethylformamide: A Comprehensive Physicochemical Profile for Research and Development

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the core physicochemical properties of N-Ethylformamide (NEF), a versatile amide solvent with significant applications in chemical synthesis, drug development, and materials science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource of key data, experimental methodologies, and procedural workflows.

Executive Summary

This compound (CAS No. 627-45-2) is a colorless to light yellow liquid recognized for its utility as a polar aprotic solvent. Its unique properties, including a high boiling point and miscibility with a range of organic solvents, make it a valuable medium for various chemical reactions and formulations. This guide presents a detailed compilation of its physical and chemical characteristics, supported by standardized experimental protocols, to facilitate its effective and safe use in a laboratory and industrial settings.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These values have been compiled from various reputable sources and represent the most current and accurate information available.

| Property | Value |

| Molecular Formula | C₃H₇NO |

| Molecular Weight | 73.09 g/mol [1][2] |

| CAS Number | 627-45-2[3][4] |

| Appearance | Colorless to light yellow liquid[5][6] |

| Density | 0.950 g/mL at 20 °C[7][8] |

| Boiling Point | 202-204 °C[7][8] |

| Melting Point | -60.43 °C (estimate)[7][8][9] |

| Flash Point | 113 °C (closed cup); 67°C[7][8][9][10] |

| Vapor Pressure | 0.689 mmHg at 25 °C[5][7] |

| Refractive Index | n20/D 1.432[7][8] |

| Solubility | Miscible with water. |

| InChI Key | KERBAAIBDHEFDD-UHFFFAOYSA-N[3][4] |

| SMILES | CCNC=O[1] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube, with its sealed end uppermost, is placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within a Thiele tube containing mineral oil, ensuring the oil level is above the sample level but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed. As the apparatus cools, the bubbling will slow and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][1][10][12]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with this compound and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, ensuring no air bubbles are present. The outside is carefully dried.

-

The filled pycnometer is weighed.

-

The weight of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13]

Determination of Flash Point (Pensky-Martens Closed-Cup Method - ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Heat source

-

Stirrer

-

Ignition source (e.g., a small flame or an electric igniter)

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

The lid, which contains a stirrer, thermometer, and an opening for the ignition source, is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.[3][14]

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.[3][14]

-

The test is continued until a flash is observed inside the cup. The temperature at which this occurs is recorded as the flash point.[14][15]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Light source (often built into the instrument)

-

Constant temperature water circulator

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked. The instrument's light source is switched on.

-

Water from a constant temperature bath (e.g., 20°C) is circulated through the prisms to maintain a stable temperature.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, the chromatic dispersion compensator is adjusted to eliminate them.

-

The refractive index is read directly from the instrument's scale.[16][17][18]

Workflow and Process Visualization

To ensure consistency and accuracy in experimental results, a standardized workflow for the determination of physicochemical properties is essential. The following diagram illustrates a logical workflow for determining the boiling point of this compound, a fundamental property.

Caption: Logical workflow for the experimental determination of the boiling point of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[14] It may cause skin and eye irritation.[2] Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a comprehensive summary of the critical physicochemical properties of this compound. The tabulated data, coupled with detailed experimental protocols, offer a valuable resource for researchers and professionals. The standardized workflow presented aims to promote reproducibility and accuracy in the laboratory. A thorough understanding of these properties is fundamental to the successful and safe application of this compound in research and industrial processes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 3. ASTM D93 - eralytics [eralytics.com]

- 4. nanopartikel.info [nanopartikel.info]

- 5. EU A.4: Vapour pressure | ibacon GmbH [ibacon.com]

- 6. CHM1020L Online Manual [chem.fsu.edu]

- 7. youtube.com [youtube.com]

- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 9. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 14. delltech.com [delltech.com]

- 15. nazhco.com [nazhco.com]

- 16. youtube.com [youtube.com]

- 17. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 18. azom.com [azom.com]

N-Ethylformamide synthesis from ethylamine

An In-depth Technical Guide to the Synthesis of N-Ethylformamide from Ethylamine (B1201723)

Abstract

This compound (NEF) is a valuable organic solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] Its synthesis is a fundamental process in organic chemistry, with various established routes starting from ethylamine. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from ethylamine, focusing on the reaction with formate (B1220265) esters. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, comparative quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

This compound (C₃H₇NO), a secondary amide, is a colorless to light yellow liquid with a high boiling point (202-204 °C) and a density of approximately 0.950 g/mL at 20 °C.[2][4] Its utility stems from its properties as a polar solvent and its role as a precursor in more complex organic syntheses.[3] The most prevalent and industrially viable methods for its preparation involve the formylation of ethylamine. Key formylating agents include formate esters, such as methyl formate or ethyl formate, and formic acid.

The selection of a synthetic route often depends on factors such as desired yield, purity, cost of reagents, safety considerations, and scalability. This guide will focus on the most common and efficient of these methods.

Primary Synthesis Route: Aminolysis of Formate Esters

The most widely employed method for producing this compound is the reaction of ethylamine with a formate ester, typically methyl formate or ethyl formate.[5] This reaction, an example of nucleophilic acyl substitution, is favored for its high yields (often 85-95%), operational simplicity, and the relative ease of purification.[5] The process involves the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of the formate ester.[6]

Reaction Mechanism

The general mechanism involves the nucleophilic addition of ethylamine to the carbonyl group of the formate ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alcohol molecule (methanol or ethanol) to yield the stable this compound product.[6]

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for the N-formylation of amines using ethyl formate.[6]

Materials and Reagents:

-

Ethylamine (CH₃CH₂NH₂, e.g., 70% solution in water or anhydrous)

-

Ethyl formate (HCOOC₂H₅)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Ethanol (for purification, if needed)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Distillation apparatus (for purification)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethylamine (1.0 equivalent) with an excess of ethyl formate (e.g., 3.0 equivalents). The reaction can often be performed without a solvent, using ethyl formate as both reactant and solvent.[6]

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically between 60 °C and 90 °C.[5][6] The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Removal of Excess Reagents: Once the reaction is complete, remove the excess ethyl formate and the ethanol by-product under reduced pressure using a rotary evaporator.[6]

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[7] Collect the fraction boiling at the appropriate temperature (literature boiling point is ~202-204 °C at atmospheric pressure, which will be lower under vacuum).

-

Drying and Characterization: The purified product can be dried over anhydrous magnesium sulfate, filtered, and then characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Alternative Synthesis Routes

While aminolysis of formate esters is prevalent, other methods exist for the synthesis of this compound.

Reaction with Formic Acid

Ethylamine can be directly formylated using formic acid. This method is straightforward and avoids the use of esters but requires the removal of water, often through azeotropic distillation.[5]

Reaction with Carbon Monoxide

Industrial synthesis of formamides can be achieved using carbon monoxide, but this method is less common in laboratory settings due to the high toxicity of CO and the need for high-pressure equipment.[6]

Reaction with Carbon Dioxide and a Reducing Agent

Emerging methods focus on using carbon dioxide as a renewable C1 source.[8] These reactions typically require a catalyst and a reducing agent (like H₂ or hydrosilanes) to convert the CO₂ to the formyl level. While environmentally advantageous, these methods are still under active development.[8][9]

Quantitative Data Summary

The following table summarizes and compares the key quantitative parameters for different synthesis routes leading to N-substituted formamides, with a focus on conditions applicable to this compound.

| Method | Key Reactants | Catalyst/Conditions | Temperature (°C) | Typical Yield (%) | By-products | Industrial Suitability |

| Aminolysis of Formate Ester | Ethylamine, Methyl/Ethyl Formate | Optional (acid/base); Reflux | 40 - 90 °C[5] | 85 - 95%[5] | Methanol/Ethanol[5] | Very High[5] |

| Reaction with Formic Acid | Ethylamine, Formic Acid | Azeotropic removal of water | ~60 °C[10] | Moderate to Excellent[6][10] | Water | High |

| From CO₂ and H₂ | Ethylamine, CO₂, H₂ | Various (e.g., Ru-based) | Variable | Variable | Water | Moderate (Emerging) |

| From Acyl Halide | Ethylamine, Formyl Chloride | Base (e.g., Triethylamine) | 0 °C to RT[11] | High (General) | Triethylammonium chloride[11] | Low (Formyl chloride is unstable) |

Generalized Experimental Workflow

The overall process for the synthesis, purification, and analysis of this compound in a laboratory setting can be visualized as a logical workflow.

Caption: A generalized workflow for the laboratory synthesis of this compound.

Conclusion

The synthesis of this compound from ethylamine is a well-established chemical transformation critical for various industrial applications. The reaction of ethylamine with formate esters stands out as the most efficient, high-yielding, and scalable method for both laboratory and industrial production.[5] While alternative routes using formic acid are also viable, and greener methods using CO₂ are emerging, the aminolysis of esters remains the benchmark for its simplicity and effectiveness. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. This compound | 627-45-2 [chemicalbook.com]

- 2. This compound(NEF)|647-45-2--Suqian Xinya Technology Co., Ltd. [xinyachem.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethylformamide | C3H7NO | CID 12319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethyl-N-methylformamide Supplier|CAS 28860-25-5 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Things to do with Ethyl Formate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 9. research.unl.pt [research.unl.pt]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Synthesis of N-Ethylformamide via Formamide Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-ethylformamide through the direct alkylation of formamide (B127407). The document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable organic compound widely utilized as a polar aprotic solvent, a reagent in organic synthesis, and an intermediate in the production of various pharmaceuticals and agrochemicals. Its synthesis via the N-alkylation of formamide represents a direct and atom-economical approach. This method involves the reaction of formamide with an ethylating agent, typically an ethyl halide, in the presence of a base. The selection of the base, solvent, and reaction conditions is crucial for achieving high yields and purity.

Reaction Mechanism and Experimental Workflow

The N-alkylation of formamide proceeds through a nucleophilic substitution reaction. The amide nitrogen of formamide, while not strongly nucleophilic, can be deprotonated by a suitable base to form a more reactive amidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent (e.g., ethyl iodide or ethyl bromide) to form the this compound product.

A general experimental workflow for this synthesis involves the setup of the reaction under controlled conditions, followed by a work-up procedure to isolate and purify the desired product.

Experimental Protocols

The following protocols are based on general procedures for the N-alkylation of amides and have been adapted for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.

Protocol 1: Alkylation of Formamide with Ethyl Bromide

This protocol outlines a general procedure for the N-ethylation of formamide using ethyl bromide and potassium carbonate as the base.

Materials:

-

Formamide

-

Ethyl bromide

-

Potassium carbonate (anhydrous)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, optional)

-

Dichloromethane (B109758) (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formamide and a 1 to 100 molar equivalent of formamide.

-

Add a suitable acid-binding agent, such as potassium carbonate, in a 1 to 1.5 molar equivalent to the ethyl bromide.

-

If a solvent is used, add a sufficient amount of anhydrous DMF to dissolve the reactants. The reaction can also be performed under solvent-free conditions.

-

Add ethyl bromide (1 molar equivalent) to the reaction mixture.

-

Heat the mixture to a temperature between 120°C and 180°C and maintain vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically heated for 3 to 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Quantitative Data

The following table summarizes the general reaction conditions for the synthesis of N-formamide compounds via alkylation of formamide, as described in the patent literature. It is important to note that yields can vary significantly based on the specific substrate and optimized conditions.

| Parameter | Value | Reference |

| Ethylating Agent | Ethyl Halide (e.g., C2H5Br, C2H5I) | [1] |

| Base | Potassium Carbonate, Sodium Hydroxide, etc. | [1] |

| Molar Ratio (Formamide:Ethyl Halide) | 1:1 to 100:1 | [1] |

| Reaction Temperature | 120 - 180 °C | [1] |

| Reaction Time | 3 - 10 hours | [1] |

| Solvent | Optional (e.g., DMF, Toluene) or solvent-free | [1] |

Purification and Characterization

Purification of this compound is typically achieved through distillation, often under reduced pressure, to remove unreacted starting materials and byproducts.[2] The purity of the final product can be assessed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C3H7NO |

| Molecular Weight | 73.09 g/mol |

| Boiling Point | 202-204 °C |

| Density | 0.950 g/mL at 20 °C[3] |

| Appearance | Colorless to light yellow liquid[4] |

Characterization of the synthesized this compound should be performed using spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the formyl proton (a singlet), as well as the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the amide group (around 1670 cm⁻¹) and a band for the N-H stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.

Potential Side Reactions

The primary side reaction in the N-alkylation of formamide is the potential for dialkylation, leading to the formation of N,N-diethylformamide. This can be minimized by using a large excess of formamide relative to the ethylating agent. Another possible side reaction is the O-alkylation of the formamide, although N-alkylation is generally favored under these conditions. At the high temperatures employed, decomposition of formamide can also occur.

Safety Considerations

-

Formamide: is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.

-

Ethyl Halides (Ethyl Iodide, Ethyl Bromide): are toxic and volatile. They should be handled in a fume hood with proper PPE.

-

Bases: Strong bases like potassium carbonate should be handled with care to avoid skin and eye contact.

-

High Temperatures: The reaction is conducted at elevated temperatures, requiring appropriate heating mantles and temperature control to prevent overheating and potential decomposition.

-

Pressure: If the reaction is carried out in a sealed vessel, care must be taken to monitor and control the internal pressure.

It is crucial to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound via the direct alkylation of formamide offers a straightforward route to this important chemical intermediate. By carefully controlling the reaction conditions, including the choice of base, solvent, temperature, and stoichiometry of the reactants, it is possible to achieve good yields of the desired product. Proper purification and characterization are essential to ensure the final product meets the required purity standards for its intended application in research and development.

References

Spectroscopic Profile of N-Ethylformamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethylformamide (CAS No. 627-45-2), a molecule of interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound exists as a mixture of cis and trans conformers due to the restricted rotation around the amide C-N bond. This conformational isomerism is readily observed in its NMR spectra, leading to a duplication of signals for each proton and carbon environment.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound displays distinct sets of signals for the cis and trans isomers. The relative integration of these signals can be used to determine the isomeric ratio.

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans | H-C(O) | ~8.05 | s | - |

| N-H | ~7.8 (br s) | br s | - | |

| N-CH₂ | ~3.28 | q | ~7.3 | |

| CH₃ | ~1.12 | t | ~7.3 | |

| cis | H-C(O) | ~7.95 | d | ~1.5 |

| N-H | ~7.5 (br s) | br s | - | |

| N-CH₂ | ~3.15 | dq | ~7.2, ~5.5 | |

| CH₃ | ~1.08 | t | ~7.2 |

Note: Chemical shifts are typically reported relative to a tetramethylsilane (B1202638) (TMS) internal standard and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum also reflects the presence of cis and trans isomers, with separate signals observed for each carbon atom in the two conformations.

| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |

| trans | C=O | ~163 |

| N-CH₂ | ~35 | |

| CH₃ | ~15 | |

| cis | C=O | ~166 |

| N-CH₂ | ~41 | |

| CH₃ | ~14 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. As a secondary amide, it shows a distinct N-H stretching vibration and a strong carbonyl (amide I) absorption.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3290 | N-H stretch | Strong, broad band indicative of a secondary amide N-H group. |

| ~2975, ~2940, ~2880 | C-H stretch | Medium to strong absorptions from the ethyl group. |

| ~1670 | C=O stretch (Amide I) | Very strong and characteristic absorption for the amide carbonyl group. |

| ~1535 | N-H bend (Amide II) | Strong band resulting from the in-plane bending of the N-H bond coupled with C-N stretching. |

| ~1380 | C-H bend | Bending vibration of the methyl group. |

| ~1250 | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 73 | [CH₃CH₂NHCHO]⁺ (Molecular Ion) | 100 |

| 58 | [CH₂NHCHO]⁺ | ~35 |

| 44 | [CH₂=NH₂]⁺ | ~25 |

| 30 | [CH₂=NH₂]⁺ | ~98 |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | ~10 |

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with an appropriate number of scans (typically 8-16).

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy (Neat Liquid)

-

Ensure the NaCl or KBr salt plates are clean and dry. Handle them by the edges to avoid moisture contamination from fingerprints.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mount the "sandwich" of salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the instrument's beam path.

-

Acquire the IR spectrum of the sample.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.

Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at its respective m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

References

N-Ethylformamide (CAS 627-45-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylformamide (NEF), with CAS number 627-45-2, is a versatile organic compound widely utilized as a polar aprotic solvent and a chemical intermediate in a multitude of industrial and research applications. Its unique properties, including a high boiling point and good solvency for a range of organic and inorganic substances, make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and purification, its diverse applications, and critical safety information. Furthermore, this document includes visualizations of a representative metabolic pathway and a common experimental workflow to aid in understanding its biological and practical relevance.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid.[1][4] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO | [4][5][6] |

| Molecular Weight | 73.09 g/mol | [4][5][6] |

| CAS Number | 627-45-2 | [4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Density | 0.950 g/mL at 20 °C | [4] |

| Melting Point | -60.43 °C (estimate) | [4] |

| Boiling Point | 202-204 °C | [4] |

| Flash Point | 67 °C | [4] |

| Refractive Index (n20/D) | 1.432 | [4] |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Data available, characteristic peaks for ethyl and formyl protons. | [1][5][7] |

| ¹³C NMR | Data available, characteristic peaks for ethyl and formyl carbons. | [5][8] |

| FTIR | Data available, characteristic peaks for N-H, C-H, and C=O functional groups. | [2][5][9] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 73. | [5][6] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This compound is commonly synthesized by the formylation of ethylamine (B1201723) using formic acid. The following protocol is a representative method adapted from literature on the N-formylation of amines.[10][11][12]

Materials:

-

Ethylamine (solution in a suitable solvent, e.g., THF or water)

-

Formic acid (85-98%)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethylamine solution and a 1.0 to 1.2 molar equivalent of formic acid.

-

Add toluene as an azeotropic solvent to facilitate the removal of water.

-

Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC or GC). The reaction is typically complete within 4-9 hours.[12]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The resulting crude this compound can be further purified by distillation.

Experimental Protocol: Purification by Fractional Distillation

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

-

Boiling chips

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Heat the flask gently using a heating mantle.

-

Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (202-204 °C at atmospheric pressure).[4] For higher purity, a vacuum distillation can be performed at a reduced pressure.

-

Collect the purified this compound in a clean, dry receiving flask.

-

Store the purified product in a tightly sealed container in a cool, dry place.

Applications in Research and Development

This compound's properties make it a valuable compound in various sectors:

-

Pharmaceutical Synthesis: It serves as a versatile solvent and reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3]

-

Agrochemicals: It is used in the production of various pesticides and herbicides.[3][6]

-

Dye and Pigment Industry: NEF acts as an intermediate in the manufacturing of certain dyes and pigments.[1]

-

Solvent for Reactions: Its polar aprotic nature makes it a suitable solvent for a variety of organic reactions.[1][2]

-

Peptide Synthesis: Formamides, like the closely related N,N-dimethylformamide (DMF), are commonly used as solvents in solid-phase peptide synthesis (SPPS) due to their excellent resin-swelling and solvating properties.[13][14]

Biological Significance and Metabolism

N-alkylformamides have been investigated for their biological activities, including their potential as inducers of tumor cell differentiation.[15] The metabolism of N-alkylformamides is a key area of study to understand their efficacy and potential toxicity. The metabolic pathways often involve enzymatic modifications by cytochrome P450 enzymes.

Below is a diagram representing a plausible metabolic pathway for this compound, extrapolated from the known metabolism of similar N-alkylamides.[16][17][18] The primary metabolic routes are expected to be N-deethylation and hydrolysis.

Plausible metabolic pathway of this compound.

Experimental Workflows

This compound's utility as a solvent is particularly evident in processes like solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based SPPS where a formamide solvent like NEF or DMF would be used.

References

- 1. This compound(627-45-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. N,N-Diethylformamide(617-84-5) 1H NMR [m.chemicalbook.com]

- 4. This compound | 627-45-2 [chemicalbook.com]

- 5. Ethylformamide | C3H7NO | CID 12319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(627-45-2) 13C NMR [m.chemicalbook.com]

- 9. This compound(627-45-2) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. peptide.com [peptide.com]

- 14. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. dovepress.com [dovepress.com]

- 17. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism studies of N,N-dimethylformamide | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of N-Ethylformamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for N-Ethylformamide (CAS No. 627-45-2), compiled from multiple safety data sheets (SDS). It is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely in a laboratory or manufacturing setting.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3]

GHS Classification:

-

Flammable Liquids: Category 4[1]

Hazard Statements:

Precautionary Statements:

-

Response: P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[2]

-

Storage: P403+P235[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO | [2][6][7] |

| Molecular Weight | 73.09 g/mol | [3][6] |

| Appearance | Colorless to light yellow, clear liquid | [1][8][9] |

| Odor | No data available | [1] |

| Boiling Point | 202-204 °C | [1][6][10] |

| Melting Point | -60.43 °C (estimate) | [1][10] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][6] |

| Density | 0.950 g/mL at 20 °C | [2][6][8] |

| Specific Gravity | 0.950 (water=1) | [8] |

| Vapor Pressure | 0.689 mmHg at 25 °C | [10] |

| Vapor Density | >1 (air=1) | [8] |

| Solubility | Does not mix well with water.[8] Miscible with fats or oils.[8] | [8] |

| Refractive Index | n20/D 1.432 | [6] |

Toxicological Information

This compound is harmful if swallowed and may cause systemic injury if it enters the bloodstream through cuts or abrasions.[5][8] While not classified as a skin irritant in some animal models, good hygiene practices should be followed to minimize exposure.[8] It may degrease the skin, leading to non-allergic contact dermatitis.[8]

| Route | Species | Type | Value | Reference(s) |

| Oral | Rat | LD50 | 3000 mg/kg | [8] |

| Intraperitoneal | Mouse | LD50 | 1200 mg/kg | [8] |

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1][4]

Experimental Protocols & Methodologies

The safety data sheets referenced in this guide report the results of toxicological and physical hazard testing. However, they do not provide detailed experimental protocols (e.g., specific OECD guidelines followed for LD50 testing). The provided data, such as LD50 values, are outcomes of standardized toxicological studies.[8] The handling, first aid, and spill response procedures described below constitute established protocols for managing chemical hazards in a laboratory setting.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

-

Avoid all personal contact, including inhalation of vapors, mist, or gas.[2][8]

-

Use in a well-ventilated area.[9][11] Facilities should be equipped with an eyewash station and a safety shower.[9]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][9]

-

Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), as this may pose an ignition risk.[8]

Storage:

-

Keep containers tightly closed and securely sealed.[1][2][8][9]

-

Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[8][12]

-

Protect containers from physical damage and check regularly for leaks.[8]

Caption: Hierarchy of controls for handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Currently, there are no established Occupational Exposure Limits (OELs) for this compound.[1][8] Therefore, exposure should be minimized through engineering controls and appropriate PPE.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1][8] Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU).[1][2]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., neoprene).[8] Gloves must be inspected before use, and proper removal technique should be employed to avoid skin contact.[1][2] Breakthrough time should be considered based on the duration of contact.[8]

-

Clothing: Wear a lab coat, overalls, or other impervious clothing to prevent skin contact.[1][8]

-

-

Respiratory Protection: Generally not required under normal operating conditions with adequate ventilation.[1] If there is a risk of overexposure or for nuisance exposures, use an approved respirator with a suitable filter (e.g., Type A).[1][8]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention as needed.

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. If symptoms appear, get medical aid.[1][9][11] | [1][9][11] |

| Skin Contact | Immediately flush skin with plenty of water (and soap if available) for at least 15 minutes while removing contaminated clothing.[4][8][9] Seek medical attention if irritation develops or persists.[8][9] | [4][8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][9] Remove contact lenses if present and easy to do.[2][4] If irritation persists, seek medical attention.[2][8] | [2][4][8][9] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and give a glass of water to drink.[1][8] Contact a poison control center or doctor for advice.[5][8] | [1][5][8] |

Note to Physician: Treat symptomatically and supportively.[8][9]

Fire-Fighting Measures

This compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[8]

| Parameter | Details | Reference(s) |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][6] |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][8][9] | [1][8][9] |

| Unsuitable Extinguishing Media | No limitations are given for this substance.[5] High-pressure water streams may scatter the material.[13] | [5][13] |

| Specific Hazards | Vapors are heavier than air and may spread along floors.[5] Combustion products include carbon dioxide (CO₂) and nitrogen oxides (NOx).[8] | [5][8] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved) and full protective gear.[5][8][9] | [5][8][9] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Evacuate personnel from the area and move upwind.[8]

-

Wear appropriate personal protective equipment (PPE) as described in Section 6.[2][8]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[2]

-

Do not let the product enter drains, as it can contaminate waterways.[2][4][5]

Methods for Cleaning Up:

-

Minor Spills: Absorb the spill with inert material (e.g., sand, vermiculite, or earth).[9] Collect the material and place it in a suitable, closed container for disposal.[2][9]

-

Major Spills: Clear the area and alert emergency responders, informing them of the location and nature of the hazard.[8] Contain the spill and collect the material as described for minor spills.[8]

Caption: Workflow for responding to an this compound spill.

Disposal Considerations

All waste materials, including contaminated absorbents, must be handled in accordance with local, state, and federal regulations.[8]

-

Consult with a licensed professional waste disposal service to dispose of this material.[1]

-

Recycling or reclamation may be possible for unused or uncontaminated material.[8]

-

Do not allow wash water from cleaning equipment to enter drains.[8] Collect all wash water for proper treatment and disposal.[8]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Ethylformamide | C3H7NO | CID 12319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 6. N-乙基甲酰胺 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. takarabio.com [takarabio.com]

N-Ethylformamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental physicochemical properties of N-Ethylformamide, a compound of interest in various chemical and pharmaceutical applications.

Core Molecular Data

This compound is a simple amide with significant applications as a solvent and an intermediate in organic synthesis. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Chemical Formula | C₃H₇NO | [1][2][3][4][5] |

| Molecular Weight | 73.09 g/mol | [2][3][4][6] |

| Alternate Molecular Weight | 73.0938 | [1] |

| Synonyms | N-Formylethylamine, Ethylformamide | [1][3][6] |

| CAS Registry Number | 627-45-2 | [1] |

Experimental Protocols

Detailed experimental methodologies for determining the fundamental properties of this compound, such as its molecular weight, are rooted in established analytical techniques.

Protocol: Molecular Weight Determination via Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for a molecule of this type. In this process, the sample is vaporized and then bombarded with a beam of high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M+).

-

Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Interpretation: The peak with the highest m/z value in the resulting mass spectrum typically corresponds to the molecular ion. The mass of this ion provides the molecular weight of the compound. For this compound, this would be observed at approximately m/z 73.09.

Logical Relationships

The core attributes of this compound are logically interconnected, stemming from its fundamental atomic composition.

References

The Intrinsic Polarity of N-Ethylformamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the polarity of N-Ethylformamide, a secondary amide of significant interest in chemical synthesis and pharmaceutical development. Aimed at researchers, scientists, and drug development professionals, this document elucidates the molecular characteristics that determine its polarity, supported by comparative data, detailed experimental methodologies, and a logical visualization of its structure-polarity relationship.

Core Concepts: Understanding the Polarity of this compound

This compound (C₃H₇NO) is a polar aprotic solvent, a characteristic primarily dictated by the presence of a central amide functional group (-CONH-). The significant difference in electronegativity between the oxygen and nitrogen atoms, coupled with the presence of a lone pair of electrons on the nitrogen, creates a substantial dipole moment. This inherent polarity governs its solvent properties, miscibility, and its role in various chemical reactions.

The resonance structures of the amide group illustrate the delocalization of the nitrogen's lone pair of electrons, leading to a partial double bond character in the C-N bond and a concentration of negative charge on the oxygen atom. This charge separation is the fundamental origin of the molecule's high polarity. The ethyl group, being an electron-donating group, slightly influences the overall electron distribution but does not diminish the dominant polar nature of the amide moiety.

Quantitative Polarity Data

| Compound | Molecular Formula | Dipole Moment (Debye) | Dielectric Constant (ε) |

| Formamide | CH₃NO | 3.73 | 111.0 (at 20°C) |

| N-Methylformamide | C₂H₅NO | 3.83[1] | 182.4 (at 25°C) |

| This compound | C₃H₇NO | Estimated ~3.8 - 4.0 | Estimated ~150 - 180 |

| N,N-Dimethylformamide | C₃H₇NO | 3.86[2] | 36.71 (at 25°C)[3] |

| Water | H₂O | 1.85 | 80.1 (at 20°C)[3] |

Note: The values for this compound are estimations based on the trends observed in homologous amides.

The dipole moment of this compound is expected to be in a similar range to that of N-Methylformamide and N,N-Dimethylformamide, as the primary contributor to the dipole moment is the amide bond itself. The dielectric constant, a measure of a solvent's ability to separate ions, is also anticipated to be high, reflecting its capacity to solvate polar molecules.

Solubility Profile

The high polarity and hydrogen bonding capability of this compound (due to the N-H proton) dictate its solubility. It is expected to be miscible with water and other polar organic solvents, while having limited solubility in nonpolar solvents.

| Solvent | Polarity | Expected Solubility of this compound |

| Water | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Hexane | Nonpolar | Immiscible/Slightly Soluble |

Experimental Protocols for Polarity Determination

For researchers seeking to experimentally determine the polarity of this compound, the following established methods are recommended.

Determination of Dipole Moment

The dipole moment of a liquid can be determined by measuring the dielectric constant and density of dilute solutions of the substance in a nonpolar solvent (e.g., benzene (B151609) or cyclohexane) at various concentrations.

Methodology:

-

Solution Preparation: Prepare a series of solutions of this compound in a nonpolar solvent at different known mole fractions.

-

Dielectric Constant Measurement:

-

Utilize a high-precision capacitance meter and a dielectric constant cell.

-

Calibrate the cell with air and the pure nonpolar solvent.

-

Measure the capacitance of each prepared solution at a constant temperature.

-

Calculate the dielectric constant of each solution using the formula: ε_solution = C_solution / C_air.

-

-

Density Measurement:

-

Measure the density of each solution using a pycnometer or a digital density meter at the same constant temperature.

-

-

Data Analysis (Guggenheim's Method):

-

Plot the dielectric constant (ε) and the square of the refractive index (n²) of the solutions against the mole fraction (x) of the solute (this compound).

-

The dipole moment (μ) can be calculated using the following equation: μ² = [27kT / (4πN_A * (ε₁ + 2)(n₁² + 2))] * [(dε/dx)(x→0) - (dn²/dx)(x→0)] where:

-

k is the Boltzmann constant

-

T is the absolute temperature

-

N_A is Avogadro's number

-

ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, respectively.

-

(dε/dx)(x→0) and (dn²/dx)(x→0) are the slopes of the plots at infinite dilution.

-

-

Determination of Dielectric Constant

The static dielectric constant of pure this compound can be measured directly using a capacitance-based method.

Methodology:

-

Apparatus: A parallel plate capacitor (dielectric cell), a precision LCR meter, and a temperature-controlled chamber.

-

Calibration:

-

Measure the capacitance of the empty dielectric cell (C_air). The cell is filled with air, which has a dielectric constant of approximately 1.

-

Measure the capacitance of the cell filled with a standard liquid of known dielectric constant (e.g., cyclohexane (B81311) or carbon tetrachloride) to determine the cell constant.

-

-

Measurement:

-

Fill the dielectric cell with pure this compound, ensuring no air bubbles are present.

-

Place the cell in the temperature-controlled chamber and allow it to reach thermal equilibrium.

-

Measure the capacitance of the cell filled with this compound (C_sample) using the LCR meter at a specific frequency (typically in the range of 1 kHz to 1 MHz for static dielectric constant).

-

-

Calculation:

-

The dielectric constant (ε) of this compound is calculated using the formula: ε = C_sample / C_air

-

Visualization of Structure-Polarity Relationship

The following diagram illustrates the key molecular features of this compound that give rise to its polarity.

References

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of N-Ethylformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylformamide (NEF) is a simple amide that serves as an important model system for understanding hydrogen bonding in more complex biological and chemical systems, including protein folding and drug-receptor interactions.[1][2] Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile molecule for studying the fundamental principles of these non-covalent interactions. This guide provides a comprehensive overview of the hydrogen bonding capabilities of this compound, including its structural features, thermodynamic properties, and the experimental and computational methods used for its characterization.

Fundamentals of this compound Hydrogen Bonding

This compound possesses a classic amide functional group, which is central to its hydrogen bonding capabilities. The nitrogen atom is bonded to a hydrogen atom (N-H), which can act as a hydrogen bond donor . The carbonyl oxygen (C=O) is electronegative and can act as a hydrogen bond acceptor .

NEF can form hydrogen bonds in several ways:

-

Self-association: NEF molecules can form dimers and larger oligomers through intermolecular N-H···O=C hydrogen bonds. Both linear and cyclic arrangements are possible.

-

With Proton Donors: The carbonyl oxygen of NEF can accept a hydrogen bond from proton donors like water, alcohols, or other N-H groups.

-

With Proton Acceptors: The N-H group of NEF can donate a hydrogen bond to proton acceptors such as ethers, ketones, or the nitrogen atom of other amides.

Quantitative Data on Hydrogen Bonding

Precise experimental data on the hydrogen bonding of this compound is not extensively available in the literature. However, data from its close structural analogs, formamide (B127407) and N-methylformamide, provide valuable estimations. Computational studies on these molecules offer insights into bond energies and lengths.

Table 1: Estimated Hydrogen Bond Energies and Lengths for Amide Dimers

| Amide System | Dimer Configuration | Estimated H-Bond Energy (kcal/mol) | Estimated H-Bond Length (Å) |

| Formamide Dimer | Centrosymmetric (doubly N-H···O bonded) | -14.80 | N/A |

| Formamide Dimer | Doubly C-H···O bonded | -5.19 | N/A |

| N-Methylformamide Dimer | N/A | -7.188 to -7.965 | ~2.80 - 2.92 (N···O) |

Data for formamide dimers are from high-level computational studies and represent the binding energies extrapolated to the complete basis set limit.[3][4] The N-methylformamide data is also from computational studies.[5] These values are expected to be similar for this compound.

Table 2: Typical Spectroscopic Shifts upon Hydrogen Bonding in Amides

| Spectroscopic Technique | Vibrational/Resonance Mode | Direction of Shift upon H-Bonding | Estimated Magnitude of Shift |

| FTIR Spectroscopy | C=O Stretch (Amide I) | Red shift (lower wavenumber) | 20 - 40 cm⁻¹ |

| FTIR Spectroscopy | N-H Stretch | Red shift (lower wavenumber) | > 100 cm⁻¹ |

| NMR Spectroscopy | N-H Proton | Downfield (higher ppm) | Varies with concentration and temperature |

These are general ranges observed for secondary amides and provide an expected trend for this compound.[6][7][8]

Experimental Protocols for Studying Hydrogen Bonding

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for detecting hydrogen bonds by observing shifts in the vibrational frequencies of the involved functional groups.[6]

Objective: To identify and quantify hydrogen bonding in this compound by analyzing the C=O (Amide I) and N-H stretching vibrations.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of this compound in a non-polar, aprotic solvent (e.g., carbon tetrachloride, hexane) at varying concentrations (e.g., 0.01 M to 1 M).

-

To study interactions with a specific hydrogen bond donor or acceptor, prepare solutions with a constant concentration of NEF and varying concentrations of the interacting species.

-

-

Data Acquisition:

-

Acquire FTIR spectra of each solution using a standard FTIR spectrometer.

-

Use a liquid transmission cell with an appropriate path length (e.g., 0.1 to 1.0 mm).

-

Record a background spectrum of the pure solvent and subtract it from the sample spectra.

-

Ensure the spectral resolution is adequate (e.g., 4 cm⁻¹).[9]

-

-

Data Analysis:

-

Analyze the Amide I (C=O stretch, ~1650-1700 cm⁻¹) and N-H stretch (~3300-3500 cm⁻¹) regions of the spectra.

-

As concentration increases, the appearance of new, red-shifted bands or a broadening and shifting of existing bands to lower wavenumbers indicates the formation of intermolecular hydrogen bonds.[10]

-

Deconvolute the overlapping bands corresponding to free and hydrogen-bonded species to determine their relative populations.

-

From the temperature dependence of the equilibrium constant between free and hydrogen-bonded species, thermodynamic parameters (ΔH° and ΔS°) can be calculated using the van't Hoff equation.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy